Bienvenue dans la boutique en ligne BenchChem!

(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL

Neurokinin receptor antagonist Chiral resolution Medicinal chemistry

(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL, also referred to as (S)-2-(3,4-dichlorophenyl)-4-hydroxybutylamine, is a single-enantiomer chiral amino alcohol with the molecular formula C10H13Cl2NO and a molecular weight of 234.12 g/mol. This compound is a critical chiral building block in the synthesis of non-peptide tachykinin (neurokinin) receptor antagonists, most notably the NK2-selective antagonist saredutant (SR-48968) and the dual NK1/NK2 antagonist ZM-274773 (M-274773).

Molecular Formula C10H13Cl2NO
Molecular Weight 234.12 g/mol
CAS No. 160707-16-4
Cat. No. B067199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL
CAS160707-16-4
Molecular FormulaC10H13Cl2NO
Molecular Weight234.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CCO)CN)Cl)Cl
InChIInChI=1S/C10H13Cl2NO/c11-9-2-1-7(5-10(9)12)8(6-13)3-4-14/h1-2,5,8,14H,3-4,6,13H2/t8-/m1/s1
InChIKeyLGIGCDLFWQIHLQ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL (CAS 160707-16-4): A Chiral Amino Alcohol Key Intermediate for Neurokinin Receptor Antagonist Synthesis


(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL, also referred to as (S)-2-(3,4-dichlorophenyl)-4-hydroxybutylamine, is a single-enantiomer chiral amino alcohol with the molecular formula C10H13Cl2NO and a molecular weight of 234.12 g/mol [1]. This compound is a critical chiral building block in the synthesis of non-peptide tachykinin (neurokinin) receptor antagonists, most notably the NK2-selective antagonist saredutant (SR-48968) and the dual NK1/NK2 antagonist ZM-274773 (M-274773) [2]. Unlike racemic or opposite-enantiomer forms, the (S)-configuration is specifically mandated by the stereochemical architecture of the target drug molecules, directly determining the pharmacological activity of the final pharmaceutical candidates [3].

Why Racemic or (R)-Enantiomer Forms Cannot Substitute for (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL in Neurokinin Antagonist Synthesis


In medicinal chemistry programs targeting G protein-coupled receptors such as the neurokinin NK2 receptor, the absolute stereochemistry of the final drug candidate is a primary determinant of receptor binding affinity, selectivity, and downstream pharmacological activity [1]. The target compound provides the (S)-configured 2-(3,4-dichlorophenyl)-4-hydroxybutylamine scaffold that precisely positions the dichlorophenyl pharmacophore and the basic amine side chain for optimal NK2 receptor interaction. Substitution with the racemic form (CAS 152298-51-6) introduces 50% of the (R)-enantiomer, which can produce a stereochemically mismatched drug substance with altered receptor binding kinetics, reduced potency, or off-target activity [2]. The (R)-enantiomer (CAS 135936-36-6) is specifically designated for the synthesis of the opposite stereoisomeric series and cannot serve as a drop-in replacement without compromising the defined (S)-configuration required in patents covering saredutant and related clinical candidates [3].

Quantitative Differentiation Evidence for (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL Against Closest Analogs


Enantiomer Identity: Mandatory (S)-Configuration for NK2 Antagonist Pharmacophore Construction vs. Inactive or Altered (R)-Enantiomer

The (S)-enantiomer (CAS 160707-16-4) is the mandatory chiral form for constructing the (2S)-(3,4-dichlorophenyl)butyl pharmacophore present in saredutant (SR-48968) and ZM-274773. The optical resolution of the racemate with D-tartaric acid specifically isolates the (S)-isomer for downstream drug synthesis [1]. The (R)-enantiomer (CAS 135936-36-6) yields the opposite (2R)-configuration and is used for a different stereochemical series . A facile synthesis of SR-48968 starting from the (S)-configured intermediate achieved the final NK2 antagonist in 54% overall yield [2].

Neurokinin receptor antagonist Chiral resolution Medicinal chemistry

Synthetic Pathway Provenance: Second-Order Asymmetric Conversion Delivers High Enantiomeric Purity vs. Standard Resolution Approaches

US Patent 5,512,680 describes a process-specific advantage: treating racemic 3-cyano-3-(3,4-dichlorophenyl)propionic acid with D-(-)-N-methylglucamine effects a second-order asymmetric conversion to crystallize all acid as the levorotatory salt, followed by enantioconservative borane reduction to yield the dextrorotatory aminoalcohol [1]. This process circumvents the 50% theoretical yield limitation of classical resolution, theoretically enabling quantitative conversion to the desired enantiomer [1]. This represents a process differentiation—the (S)-enantiomer can be produced via a high-efficiency asymmetric conversion route that is not universally applicable to other chiral amino alcohols.

Asymmetric synthesis Process chemistry Chiral intermediate

Commercial Availability: Single-Enantiomer (S)-Form Supply with Documented Purity Specifications Facilitates Direct Use in cGMP-Conscious Synthesis

The (S)-enantiomer is commercially available with documented purity specifications ≥95% (Bidepharm, Leyan) and ≥98% (MolCore) . In contrast, the racemic form (CAS 152298-51-6) is listed at 95%+ purity but introduces the additional burden of chiral separation or asymmetric synthesis steps downstream . The direct procurement of the single (S)-enantiomer eliminates the need for in-house chiral resolution, saving 1–2 synthetic steps and associated yield losses (~50% maximum recovery in classical resolution) in the synthesis of stereodefined NK2 antagonists.

Chemical procurement Chiral purity Pharmaceutical intermediate

Physicochemical Profile: Defined Boiling Point and Density Parameters Support Process Engineering and Formulation Design

The compound has a reported boiling point of 359.4°C at 760 mmHg and a density of 1.292 g/cm³ [1]. While both enantiomers share identical achiral physicochemical properties, the availability of verified boiling point and density data specifically for the (S)-enantiomer batch ensures accurate engineering parameters for vacuum distillation, solvent swap operations, and formulation excipient compatibility assessments during scale-up of the (S)-specific synthetic route.

Physicochemical characterization Process engineering Quality control

High-Impact Procurement and Application Scenarios for (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL


Synthesis of NK2-Selective Antagonist Saredutant (SR-48968) and Structural Analogs for Depression and Anxiety Research

The (S)-enantiomer is the direct chiral precursor for constructing the (2S)-(3,4-dichlorophenyl)butyl core of saredutant, a selective NK2 receptor antagonist that reached Phase III clinical trials for major depressive disorder [1]. Medicinal chemistry teams developing next-generation NK2 antagonists or dual NK1/NK2 antagonists can use this intermediate to maintain stereochemical integrity without introducing racemization risk from a resolution step. The 54% overall yield reported for SR-48968 synthesis starting from the (S)-configured intermediate provides a benchmark for route feasibility assessment [2].

Synthesis of Dual NK1/NK2 Antagonist ZM-274773 (M-274773) for Inflammatory and Urological Disease Models

ZM-274773, a dual NK1/NK2 receptor antagonist with demonstrated effects on bladder function in chronically spinalized rats, is synthesized from the (S)-configured dichlorophenyl aminoalcohol intermediate via N-methylation, acylation, oxidation, and reductive amination with a functionalized piperidine [1]. Researchers studying neurokinin-mediated bladder dysfunction, asthma, or inflammatory conditions can procure the (S)-enantiomer to consistently produce ZM-274773 with the defined stereochemistry required for reproducible in vivo pharmacological results [2].

Structure-Activity Relationship (SAR) Exploration of Tachykinin Receptor Antagonist Pharmacophores with Defined Stereochemistry

Academic and industrial laboratories conducting SAR studies on the dichlorophenyl pharmacophore of neurokinin antagonists require a single-enantiomer building block to probe the stereochemical requirements of NK1, NK2, and NK3 receptor subtypes. The (S)-enantiomer enables systematic variation of the amine and alcohol termini while holding the (2S)-dichlorophenylbutyl scaffold constant, preventing confounding stereochemical variables that would arise from use of the racemate [1]. This supports the design of receptor-subtype-selective antagonists with improved therapeutic indices.

Process Chemistry Development and Scale-Up of Enantiomerically Pure Neurokinin Antagonist Intermediates

The second-order asymmetric conversion process described in US 5,512,680 provides a scalable manufacturing route that avoids the 50% yield ceiling of classical resolution [1]. Process R&D groups evaluating the commercial viability of neurokinin antagonist APIs can benchmark their in-house asymmetric synthesis strategies against this patented approach. Procuring the (S)-enantiomer as a reference standard enables chiral purity method development (HPLC with chiral stationary phases) and establishment of enantiomeric excess specifications for incoming intermediate batches.

Quote Request

Request a Quote for (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.